molecular formula C10H13NO3 B160776 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI) CAS No. 131177-83-8

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)

Cat. No. B160776
M. Wt: 195.21 g/mol
InChI Key: CISYFNQLQVDBLT-XKSSXDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI) is a chemical compound with significant potential in scientific research. This compound is used for various purposes, including its use in the synthesis of other compounds, and as an important tool in the study of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. This compound is also thought to have anti-inflammatory and analgesic properties.

Biochemical And Physiological Effects

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) has several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it useful in the treatment of various conditions, including pain and inflammation. This compound has also been shown to have antibacterial properties, which make it useful in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the main limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research involving Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI). One area of research involves the development of new compounds based on this compound, which may have improved properties for use in various applications. Another area of research involves the investigation of the mechanisms of action of this compound, which may provide insights into the development of new drugs and therapeutic agents. Finally, research is also needed to explore the potential uses of this compound in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) involves several steps. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to produce the final product. The most common method for synthesizing this compound involves the use of a chiral catalyst, which is used to control the stereochemistry of the product.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) is widely used in scientific research. One of its most important applications is in the study of biochemical and physiological processes. This compound is used as a tool to investigate the mechanisms of action of various enzymes and proteins. It is also used in the synthesis of other compounds, which are used in the development of drugs and other therapeutic agents.

properties

CAS RN

131177-83-8

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(1S,2S,4S)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h2-3,7-8H,4-5H2,1H3,(H,11,12)(H,13,14)/t7-,8+,10-/m0/s1

InChI Key

CISYFNQLQVDBLT-XKSSXDPKSA-N

Isomeric SMILES

CC(=O)N[C@]1(C[C@@H]2C[C@H]1C=C2)C(=O)O

SMILES

CC(=O)NC1(CC2CC1C=C2)C(=O)O

Canonical SMILES

CC(=O)NC1(CC2CC1C=C2)C(=O)O

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)- (9CI)

Origin of Product

United States

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